2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide typically involves multi-step organic reactions
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Formation of the pyrazole-1-carbonyl chloride: The pyrazole is then reacted with thionyl chloride to form the corresponding carbonyl chloride.
Coupling with N-methyl-N,4-diphenylthiophene-3-sulfonamide: The carbonyl chloride is reacted with N-methyl-N,4-diphenylthiophene-3-sulfonamide in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the carbonyl group or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. The pyrazole ring is a common motif in many bioactive molecules, and the sulfonamide group is known for its antibacterial properties.
Medicine
Medicinally, the compound could be explored for its potential as an anti-inflammatory or anticancer agent. The combination of pyrazole and sulfonamide groups is found in several drugs, suggesting similar applications for this compound.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring could interact with metal ions or other biomolecules, while the sulfonamide group could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the thiophene and sulfonamide groups.
N-methyl-N,4-diphenylthiophene-3-sulfonamide: Lacks the pyrazole ring but contains the sulfonamide and thiophene groups.
Sulfonamide derivatives: Compounds like sulfanilamide, which are known for their antibacterial properties.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-14-17(2)26(24-16)23(27)21-22(20(15-30-21)18-10-6-4-7-11-18)31(28,29)25(3)19-12-8-5-9-13-19/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNUPTHMKWUVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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